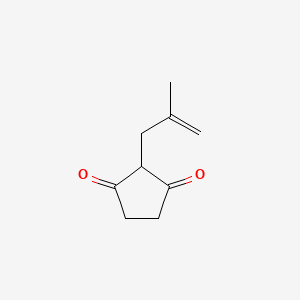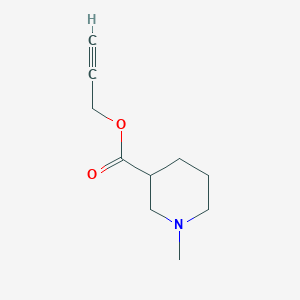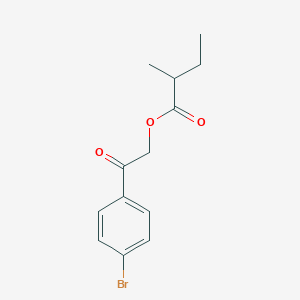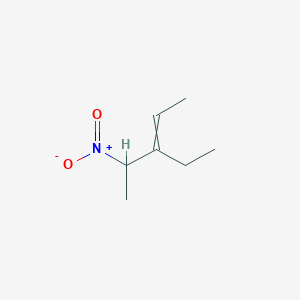
2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione is an organic compound with the molecular formula C10H14O2. This compound is characterized by a cyclopentane ring substituted with a 2-methylprop-2-en-1-yl group and two keto groups at positions 1 and 3. It is a colorless solid that is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide, which gives the O-alkylation product . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of substituted cyclopentane derivatives.
Applications De Recherche Scientifique
2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a synthon in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The keto groups in the molecule can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane
- 2-Hydroxy-3-methyl-2-cyclopenten-1-one
- Cyclopentane, 1-methyl-3-(2-methylpropyl)-
Uniqueness
2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione is unique due to its specific substitution pattern and the presence of two keto groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to form stable complexes with enzymes and other biological molecules also sets it apart from similar compounds.
Propriétés
Numéro CAS |
112147-99-6 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C9H12O2/c1-6(2)5-7-8(10)3-4-9(7)11/h7H,1,3-5H2,2H3 |
Clé InChI |
HBBIWEACYIQGCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)

![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)


![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)






